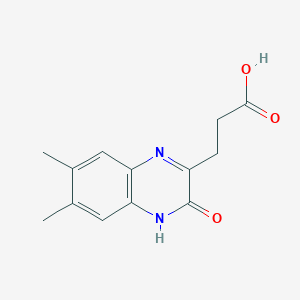![molecular formula C15H13N3O B11863183 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 59026-74-3](/img/structure/B11863183.png)
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Méthyl-1-phényl-1H-pyrazolo[3,4-b]pyridin-5-yl)éthanone est un composé hétérocyclique qui appartient à la famille des pyrazolopyridines. . La structure de ce composé comprend un cycle pyrazole fusionné à un cycle pyridine, avec un substituant méthyle et phényle à des positions spécifiques, ce qui en fait une molécule unique et intéressante pour la recherche et le développement.
Méthodes De Préparation
La synthèse de 1-(6-Méthyl-1-phényl-1H-pyrazolo[3,4-b]pyridin-5-yl)éthanone peut être réalisée par diverses voies de synthèse. Une méthode courante implique la condensation du 5-amino-3-méthyl-1-phénylpyrazole avec un aldéhyde ou une cétone approprié en conditions acides . La réaction se déroule généralement par la formation d'une base de Schiff intermédiaire, qui se cyclise ensuite pour former la structure pyrazolopyridine souhaitée. Les méthodes de production industrielles peuvent impliquer l'optimisation des conditions de réaction, telles que la température, le solvant et le catalyseur, pour obtenir des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
1-(6-Méthyl-1-phényl-1H-pyrazolo[3,4-b]pyridin-5-yl)éthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants comme le permanganate de potassium ou le trioxyde de chrome pour former les dérivés oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide de réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de produits réduits.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des solvants spécifiques comme l'éthanol ou le dichlorométhane, et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
1-(6-Méthyl-1-phényl-1H-pyrazolo[3,4-b]pyridin-5-yl)éthanone a plusieurs applications de recherche scientifique, notamment :
Études biologiques : Il est utilisé dans la recherche biologique pour comprendre ses interactions avec diverses cibles et voies biologiques.
Synthèse chimique : Le composé sert de bloc de construction pour la synthèse de molécules plus complexes avec des applications pharmaceutiques potentielles.
Mécanisme d'action
Le mécanisme d'action de 1-(6-Méthyl-1-phényl-1H-pyrazolo[3,4-b]pyridin-5-yl)éthanone implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit aux effets biologiques observés. Par exemple, il peut interagir avec des kinases ou d'autres protéines de signalisation, modulant des processus cellulaires tels que la prolifération, l'apoptose ou l'inflammation .
Applications De Recherche Scientifique
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological research to understand its interactions with various biological targets and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular processes such as proliferation, apoptosis, or inflammation .
Comparaison Avec Des Composés Similaires
1-(6-Méthyl-1-phényl-1H-pyrazolo[3,4-b]pyridin-5-yl)éthanone peut être comparé à d'autres composés similaires, tels que :
1-Phényl-3-méthyl-1H-pyrazolo[3,4-b]pyridine : Ce composé a une structure pyrazolopyridine similaire mais ne possède pas le substituant éthanone.
6-Méthyl-1-phényl-1H-pyrazolo[3,4-b]pyridine : Similaire au composé cible mais sans le groupe éthanone.
Le caractère unique de 1-(6-Méthyl-1-phényl-1H-pyrazolo[3,4-b]pyridin-5-yl)éthanone réside dans ses substituants spécifiques, qui peuvent conférer des activités biologiques et une réactivité chimique distinctes .
Propriétés
Numéro CAS |
59026-74-3 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
1-(6-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C15H13N3O/c1-10-14(11(2)19)8-12-9-16-18(15(12)17-10)13-6-4-3-5-7-13/h3-9H,1-2H3 |
Clé InChI |
FREJWILPEWGJPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C=NN(C2=N1)C3=CC=CC=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)

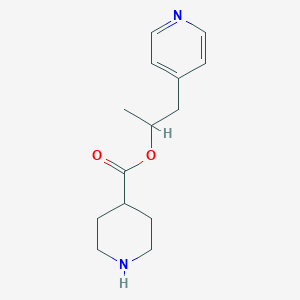

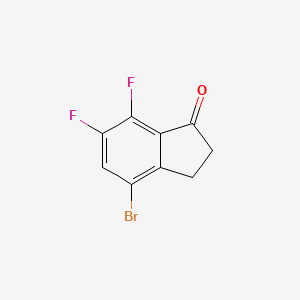
![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)

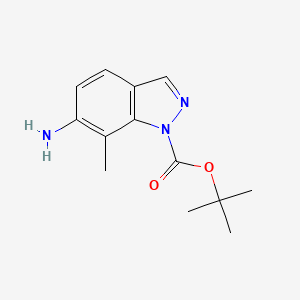
![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
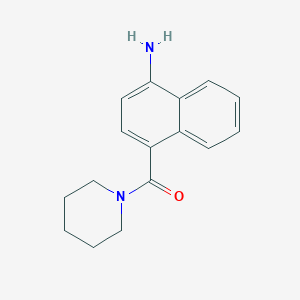
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)

